![molecular formula C11H19NO4 B2723749 methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate CAS No. 1449295-52-6](/img/structure/B2723749.png)
methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate, also known as Boc-cyclopropylglycine methyl ester, is a chemical compound used in scientific research. It is a derivative of the amino acid glycine and is commonly used in the synthesis of peptides and proteins.
Mecanismo De Acción
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetatepylglycine methyl ester acts as a substrate for enzymes such as transaminases, which catalyze the transfer of an amino group from an amino acid to a keto acid. It is also used as a building block for the synthesis of cyclic peptides, which can have a variety of biological activities.
Biochemical and Physiological Effects:
methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetatepylglycine methyl ester has not been extensively studied for its biochemical and physiological effects. However, it is known to be a non-toxic compound and is generally considered safe for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetatepylglycine methyl ester in laboratory experiments is its versatility in peptide synthesis. It can be used as a building block for the synthesis of cyclic peptides and can also be used as a substrate for enzymes such as transaminases. One limitation is the difficulty in synthesizing the compound, which requires careful purification to obtain a high yield of pure product.
Direcciones Futuras
There are several future directions for research involving methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetatepylglycine methyl ester. One area of interest is the development of new inhibitors of dipeptidyl peptidase IV, which could have potential therapeutic applications in the treatment of diabetes. Another area of interest is the synthesis of novel cyclic peptides with biological activities such as antimicrobial or anticancer properties. Additionally, the use of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetatepylglycine methyl ester as a substrate for transaminases could be explored further for the synthesis of chiral compounds.
Métodos De Síntesis
The synthesis of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetatepylglycine methyl ester involves the reaction of cyclopropylamine with Boc-anhydride to form methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetatepylamine. This intermediate is then reacted with methyl chloroacetate to form methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetatepylglycine methyl ester. The synthesis is typically carried out under inert conditions and requires careful purification to obtain a high yield of pure product.
Aplicaciones Científicas De Investigación
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetatepylglycine methyl ester is commonly used in the synthesis of peptides and proteins. It is used as a building block for the synthesis of cyclic peptides and as a substrate for enzymes such as transaminases. It has also been used in the synthesis of inhibitors of the enzyme dipeptidyl peptidase IV, which is involved in the regulation of blood glucose levels.
Propiedades
IUPAC Name |
methyl (2S)-2-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-8(7-5-6-7)9(13)15-4/h7-8H,5-6H2,1-4H3,(H,12,14)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYLCANTGPRCHY-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CC1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1CC1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

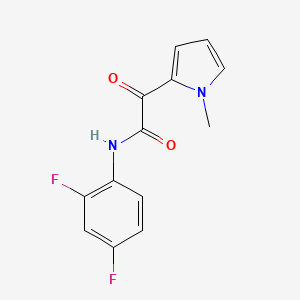
![N-(1-cyano-1-cyclopropylethyl)-2-{12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-11-yl}acetamide](/img/structure/B2723669.png)
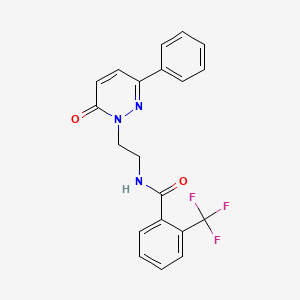
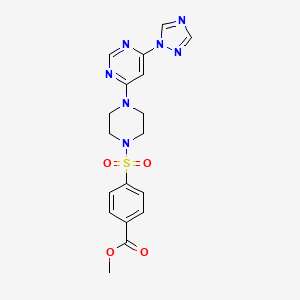
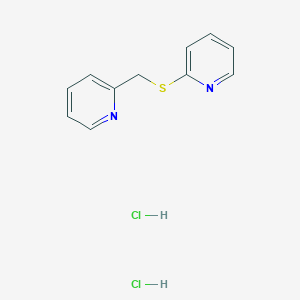
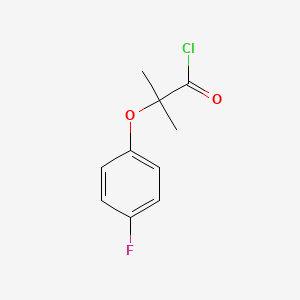
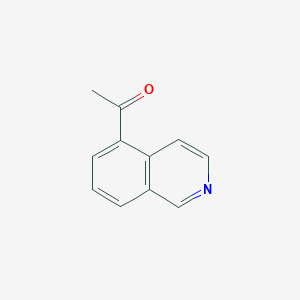
![N-(2-ethylphenyl)-2-(7-methyl-3-oxo[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2723678.png)
![2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2723679.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2723682.png)
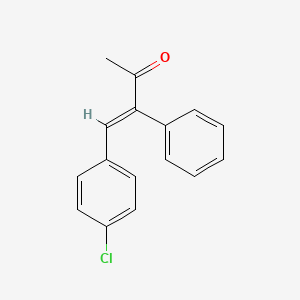
![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/no-structure.png)
![(Z)-3-[5-chloro-1-[(2-chlorophenyl)methyl]-3-methylpyrazol-4-yl]-2-cyano-N-propan-2-ylprop-2-enamide](/img/structure/B2723687.png)
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]oxane-4-carboxamide](/img/structure/B2723688.png)